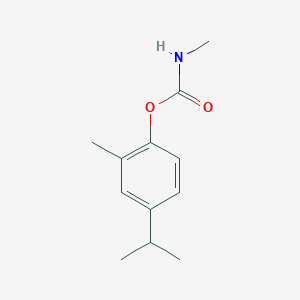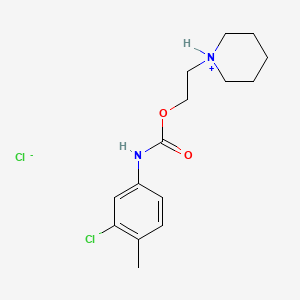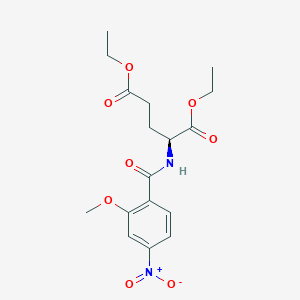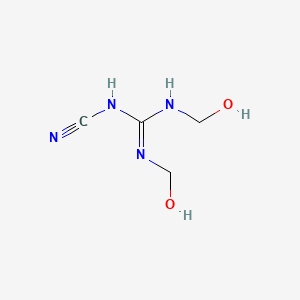![molecular formula C32H54Cl4O4Sn2 B13734621 Stannane, [(3,4,5,6-tetrachloro-1,2-phenylene)bis(carbonyloxy)]bis[tributyl- CAS No. 31430-86-1](/img/structure/B13734621.png)
Stannane, [(3,4,5,6-tetrachloro-1,2-phenylene)bis(carbonyloxy)]bis[tributyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Stannane, [(3,4,5,6-tetrachloro-1,2-phenylene)bis(carbonyloxy)]bis[tributyl- is a chemical compound with the molecular formula C32H54Cl4O4Sn2. It is a member of the tributyltin compounds, which are organotin compounds widely used in various industrial applications
Méthodes De Préparation
The synthesis of Stannane, [(3,4,5,6-tetrachloro-1,2-phenylene)bis(carbonyloxy)]bis[tributyl- involves the reaction of 3,4,5,6-tetrachlorophthalic anhydride with tributyltin oxide. The reaction is typically carried out in an organic solvent such as toluene under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound .
Analyse Des Réactions Chimiques
Stannane, [(3,4,5,6-tetrachloro-1,2-phenylene)bis(carbonyloxy)]bis[tributyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced tin compounds.
Substitution: The compound can undergo substitution reactions with nucleophiles, leading to the formation of new organotin compounds.
Applications De Recherche Scientifique
Stannane, [(3,4,5,6-tetrachloro-1,2-phenylene)bis(carbonyloxy)]bis[tributyl- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various organotin compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential use in drug development and as a therapeutic agent.
Industry: It is used in the production of polymers, coatings, and as a stabilizer in PVC.
Mécanisme D'action
The mechanism of action of Stannane, [(3,4,5,6-tetrachloro-1,2-phenylene)bis(carbonyloxy)]bis[tributyl- involves its interaction with cellular components. The compound can bind to proteins and enzymes, affecting their function and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but it is believed to interfere with cellular processes such as signal transduction and gene expression .
Comparaison Avec Des Composés Similaires
Stannane, [(3,4,5,6-tetrachloro-1,2-phenylene)bis(carbonyloxy)]bis[tributyl- can be compared with other similar compounds such as:
(3,4,5,6-Tetrachloro-1,2-phenylene)bis(trimethylsilane): This compound has similar structural features but contains silicon instead of tin.
(2,3,5,6-Tetrachloro-1,4-phenylene)bis(dimethylsilane): Another similar compound with different substitution patterns and silicon atoms.
(2,3,5,6-Tetrachloro-1,4-phenylene)bis(trimethylsilane): Similar in structure but with different functional groups.
Propriétés
Numéro CAS |
31430-86-1 |
|---|---|
Formule moléculaire |
C32H54Cl4O4Sn2 |
Poids moléculaire |
882.0 g/mol |
Nom IUPAC |
bis(tributylstannyl) 3,4,5,6-tetrachlorobenzene-1,2-dicarboxylate |
InChI |
InChI=1S/C8H2Cl4O4.6C4H9.2Sn/c9-3-1(7(13)14)2(8(15)16)4(10)6(12)5(3)11;6*1-3-4-2;;/h(H,13,14)(H,15,16);6*1,3-4H2,2H3;;/q;;;;;;;2*+1/p-2 |
Clé InChI |
BQHRYDKHQXDUBU-UHFFFAOYSA-L |
SMILES canonique |
CCCC[Sn](CCCC)(CCCC)OC(=O)C1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)C(=O)O[Sn](CCCC)(CCCC)CCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Thiazolidinepropanesulfonic acid, 2-[3-cyano-3-(dodecylsulfonyl)-2-propenylidene]-, potassium salt](/img/structure/B13734540.png)



![1,4-Dimethyl-6,8-dioxabicyclo[3.2.1]octan-7-one](/img/structure/B13734570.png)




![(3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-yl acetate](/img/structure/B13734605.png)




